Amine Basicity: 8-Azaspiro[4.5]decane is 0.49 pKa Units Less Basic than 1-Azaspiro[4.5]decane
The predicted pKa of the conjugate acid of 8-azaspiro[4.5]decane is 11.17 ± 0.20, compared to 11.66 ± 0.20 for the 1-aza positional isomer . This ΔpKa of approximately 0.5 units means that at physiological pH, the 8-aza isomer will be protonated to a slightly lesser extent, altering its hydrogen-bonding capability, solubility, and membrane permeability relative to the 1-aza isomer.
| Evidence Dimension | Predicted amine basicity (conjugate acid pKa) |
|---|---|
| Target Compound Data | 11.17 ± 0.20 |
| Comparator Or Baseline | 1-Azaspiro[4.5]decane: 11.66 ± 0.20 |
| Quantified Difference | ΔpKa = -0.49 (8-aza less basic) |
| Conditions | Predicted pKa using ACD/Labs Percepta Platform (ChemicalBook data) |
Why This Matters
A 0.5-unit pKa shift directly influences the fraction ionized at a given pH, which in turn affects passive membrane permeability, solubility, and the potential for off-target interactions such as hERG channel binding or phospholipidosis.
